molecular formula C24H30N4O B11380522 N-ethyl-N-phenyl-2-{2-[1-(piperidin-1-yl)ethyl]-1H-benzimidazol-1-yl}acetamide

N-ethyl-N-phenyl-2-{2-[1-(piperidin-1-yl)ethyl]-1H-benzimidazol-1-yl}acetamide

Cat. No.: B11380522
M. Wt: 390.5 g/mol
InChI Key: SRYVFOBXBLDZQK-UHFFFAOYSA-N
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Description

N-ETHYL-N-PHENYL-2-{2-[1-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE is a complex organic compound that features a piperidine ring, a benzodiazole moiety, and an acetamide group

Properties

Molecular Formula

C24H30N4O

Molecular Weight

390.5 g/mol

IUPAC Name

N-ethyl-N-phenyl-2-[2-(1-piperidin-1-ylethyl)benzimidazol-1-yl]acetamide

InChI

InChI=1S/C24H30N4O/c1-3-27(20-12-6-4-7-13-20)23(29)18-28-22-15-9-8-14-21(22)25-24(28)19(2)26-16-10-5-11-17-26/h4,6-9,12-15,19H,3,5,10-11,16-18H2,1-2H3

InChI Key

SRYVFOBXBLDZQK-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C(C)N4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-N-PHENYL-2-{2-[1-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors . The benzodiazole moiety is then introduced through a series of condensation reactions. Finally, the acetamide group is attached via acylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-N-PHENYL-2-{2-[1-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-ETHYL-N-PHENYL-2-{2-[1-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ETHYL-N-PHENYL-2-{2-[1-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ETHYL-N-PHENYL-2-{2-[1-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE is unique due to its combination of a piperidine ring, benzodiazole moiety, and acetamide group. This unique structure contributes to its distinct chemical and biological properties .

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